6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS No.: 2305-65-9
Cat. No.: VC8091992
Molecular Formula: C10H5N3O3
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2305-65-9 |
---|---|
Molecular Formula | C10H5N3O3 |
Molecular Weight | 215.16 g/mol |
IUPAC Name | 6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
Standard InChI | InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) |
Standard InChI Key | PZIXIFBGEDRCAM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinoline family, featuring a bicyclic structure with a nitro group at position 6, a ketone at position 4, and a cyano group at position 3. The IUPAC name is 6-nitro-4-oxo-1H-quinoline-3-carbonitrile, and its SMILES representation is C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
. The InChIKey PZIXIFBGEDRCAM-UHFFFAOYSA-N
provides a unique identifier for its stereochemical configuration . X-ray crystallography data, though unavailable in the literature, can be inferred to reveal planar geometry due to aromatic conjugation and intramolecular hydrogen bonding between the oxo and cyano groups.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₅N₃O₃ | |
Molecular Weight | 215.165 g/mol | |
Density | 1.534 g/cm³ | |
Boiling Point | 394.7°C at 760 mmHg | |
Vapor Pressure | 0 mmHg at 25°C | |
Refractive Index | 1.674 | |
LogP | 1.831 |
Synthetic Methodologies
Patent-Based Synthesis Routes
The compound is synthesized via cyclocondensation reactions, as disclosed in Wyeth’s US20060264460A1 patent. A nitro-substituted aniline derivative undergoes cyclization with cyanoacetic acid derivatives under acidic conditions . American Cyanamid Company’s US6002008A1 patent describes an alternative route using Friedländer annulation, where 2-aminobenzaldehyde derivatives react with β-ketonitriles in the presence of Lewis acids .
Recent Advances in Functionalization
A 2017 study in Organic & Biomolecular Chemistry detailed the synthesis of carboxamide derivatives of this compound. Using 2-heptyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a precursor, HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitated amide coupling with secondary amines in tetrahydrofuran (THF)/dimethylformamide (DMF) . Yields ranged from 27% to 47%, with purification via preparative HPLC .
Table 2: Representative Synthetic Yields
Derivative Synthesized | Yield (%) | Conditions | Source |
---|---|---|---|
N,N-Dimethylcarboxamide | 47 | THF/DMF, room temperature | |
N,N-Diethylcarboxamide | 27 | THF/DMF, room temperature |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related derivatives reveal distinct signals:
-
¹H NMR (DMSO-d₆): Aromatic protons appear as doublets at δ 8.81 (J = 2.7 Hz) and δ 8.43 (J = 9.2 Hz), while the oxo proton resonates as a singlet at δ 12.22 .
-
¹³C NMR: The carbonyl carbon at position 4 is observed near δ 176 ppm, and the cyano carbon at δ 118 ppm .
Mass Spectrometric Behavior
Predicted collision cross-section (CCS) values for adducts include 145.6 Ų for [M+H]⁺ and 159.4 Ų for [M+Na]⁺ . These metrics aid in compound identification via ion mobility spectrometry.
Pharmacological and Industrial Applications
Antimicrobial Agents
The compound’s derivatives exhibit quorum-sensing modulation in Pseudomonas aeruginosa, a pathogen notorious for antibiotic resistance. Carboxamide analogues, such as 2-heptyl-N,N-dimethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxamide, disrupt bacterial communication by inhibiting LasR receptor binding .
Intermediate in Drug Discovery
As a precursor to 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CID 96508) , this nitrile serves in synthesizing kinase inhibitors and antitumor agents. Its cyano group allows versatile transformations, including hydrolysis to carboxylic acids or reduction to amines.
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